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Compound of Interest

Compound Name: Methyl Gallate

Cat. No.: B117105 Get Quote

Methyl gallate, the methyl ester of gallic acid, is a phenolic compound with significant

antioxidant, anti-inflammatory, and antimicrobial properties. Its characterization is crucial for

quality control and research in the pharmaceutical and food industries. This guide provides a

comprehensive overview of the spectroscopic data for methyl gallate, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the structural

confirmation of methyl gallate.

¹H NMR Data
The ¹H NMR spectrum of methyl gallate is characterized by three main signals corresponding

to the methoxy protons, the aromatic protons, and the hydroxyl protons.

Table 1: ¹H NMR Chemical Shifts (δ) for Methyl Gallate
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Protons

Chemical
Shift (ppm)
in Acetone-
d₆[1]

Chemical
Shift (ppm)
in
Methanol-
d₄[2]

Multiplicity Integration Assignment

-OCH₃ 3.78 3.79 Singlet 3H
Methoxy

group

H-2, H-6 7.11 7.06 Singlet 2H
Aromatic

protons

-OH 8.17 - Singlet 3H
Phenolic

hydroxyls

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for Methyl Gallate

Carbon Atom
Chemical Shift
(ppm) in Acetone-
d₆[3]

Chemical Shift
(ppm) in Methanol-
d₄[2]

Assignment

-OCH₃ 51.01 52.4 Methoxy carbon

C-2, C-6 108.92 109.9 Aromatic carbons

C-1 120.93 121.8 Aromatic carbon

C-4 137.82 139.7 Aromatic carbon

C-3, C-5 145.16 146.5 Aromatic carbons

C=O 166.27 168.4
Carbonyl carbon

(ester)

Experimental Protocol for NMR Spectroscopy
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Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR

spectrometer.

Sample Preparation: A small amount of methyl gallate (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-

d₆) in an NMR tube.[4]

Data Acquisition:

¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to a residual

solvent peak or an internal standard like tetramethylsilane (TMS).[4]

¹³C NMR: Spectra are typically proton-decoupled to simplify the spectrum to single lines

for each unique carbon atom.[5]

Temperature: Experiments are generally conducted at a constant temperature, often 25 °C,

to ensure chemical shift stability.[6]

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for Methyl Gallate

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional
Group

Reference

3494 - 3425 Strong, Broad O-H Stretching
Phenolic

Hydroxyl
[7][8]

2994 - 2962 Medium C-H Stretching
Aromatic/Methyl

C-H
[7][8]

1715 - 1681 Strong, Sharp C=O Stretching Ester Carbonyl [7][8]

1612 - 1590 Medium C=C Stretching Aromatic Ring [8]

1130 - 1040 Strong C-O Stretching Ester Linkage [7]
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Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid

samples.[9]

Sample Preparation:

Thoroughly grind 1-2 mg of the methyl gallate sample in an agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.[9]

Quickly and thoroughly mix the sample and KBr to achieve a homogenous mixture with a

sample concentration of about 0.2% to 1%.[10][11]

Transfer the mixture to a pellet die.

Pellet Formation: Apply high pressure (typically around 8-10 tons) to the die using a

hydraulic press to form a thin, transparent, or translucent pellet.[10][12] A vacuum die can be

used to remove trapped air and moisture.[10]

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet should be recorded for background correction.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing compounds with conjugated systems, such as the

aromatic ring in methyl gallate.

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for Methyl Gallate
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Solvent λₘₐₓ (nm)
Molar
Absorptivity
(ε)

Conditions/Not
es

Reference

Methanol / Water 275 Not specified

Corresponds to

the fully

protonated form

of methyl gallate.

[13]

Water (alkaline) 320 Not specified

A bathochromic

(red) shift is

observed upon

deprotonation of

a phenolic

hydroxyl group at

higher pH.

[13]

Experimental Protocol for UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.[14]

Sample Preparation:

Prepare a stock solution of methyl gallate in a suitable UV-transparent solvent (e.g.,

methanol, ethanol, or water).

Prepare a series of dilutions from the stock solution to achieve a concentration that results

in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

Use quartz cuvettes with a 1 cm path length for measurements in the UV region.[14]

Record a baseline spectrum using a reference cuvette containing only the solvent.

Measure the absorbance spectrum of the sample solution over a specific wavelength

range (e.g., 200-400 nm).[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6213618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6213618/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.04%3A_UV-Visible_Spectroscopy
https://www.benchchem.com/product/b117105?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.04%3A_UV-Visible_Spectroscopy
https://pmc.ncbi.nlm.nih.gov/articles/PMC6213618/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic

analysis of a chemical compound like methyl gallate.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Pure Methyl Gallate Sample

Dissolve in
Deuterated Solvent

Grind with KBr
& Press into Pellet

Dissolve in
UV-Transparent Solvent

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer UV-Vis Spectrophotometer

Analyze Chemical Shifts,
Integration & Coupling

Identify Functional Group
Vibrations

Determine λₘₐₓ &
Electronic Transitions

Structural Confirmation &
Characterization

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Methyl Gallate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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